molecular formula C23H29NO3 B14798429 (R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid

(R)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid

Cat. No.: B14798429
M. Wt: 367.5 g/mol
InChI Key: KSBSLJKYJXTATP-MCSCQSGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alvimopan Metabolite is an active compound derived from the drug Alvimopan, which is a peripherally acting μ-opioid receptor antagonist. Alvimopan is primarily used to accelerate the recovery of gastrointestinal function following bowel resection surgeries. The metabolite is formed through the hydrolysis of Alvimopan by intestinal flora .

Preparation Methods

Synthetic Routes and Reaction Conditions

The exact synthetic route for Alvimopan Metabolite is not extensively detailed in the literature, but it is known that the metabolite is produced through the hydrolysis of Alvimopan by gut microflora .

Industrial Production Methods

Industrial production of Alvimopan involves standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation. The production of its metabolite occurs naturally in the gastrointestinal tract and is not typically produced industrially .

Chemical Reactions Analysis

Types of Reactions

Alvimopan Metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

The hydrolysis of Alvimopan to its metabolite is facilitated by gut microflora, which acts as a natural catalyst.

Major Products Formed

The major product formed from the hydrolysis of Alvimopan is the Alvimopan Metabolite itself. Further reactions may lead to minor metabolites, but these are not the primary focus .

Scientific Research Applications

Alvimopan Metabolite has several scientific research applications, including:

Mechanism of Action

Alvimopan Metabolite exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract. This binding prevents the activation of these receptors by endogenous or exogenous opioids, thereby reducing gastrointestinal motility and secretion. The metabolite’s selectivity for peripheral receptors is due to its pharmacokinetics, which limit its ability to cross the blood-brain barrier .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alvimopan Metabolite is unique in its specific formation through gut microflora-mediated hydrolysis and its high selectivity for peripheral μ-opioid receptors. This selectivity minimizes central nervous system side effects, making it particularly useful for postoperative ileus .

Properties

Molecular Formula

C23H29NO3

Molecular Weight

367.5 g/mol

IUPAC Name

2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid

InChI

InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17?,19?,23-/m1/s1

InChI Key

KSBSLJKYJXTATP-MCSCQSGASA-N

Isomeric SMILES

CC1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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